

The Role of PIM Kinases in FLT3 Inhibitor Resistance: A Technical Guide

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Executive Summary

The development of FMS-like tyrosine kinase 3 (FLT3) inhibitors has marked a significant advancement in the treatment of Acute Myeloid Leukemia (AML), particularly for patients harboring FLT3 internal tandem duplication (FLT3-ITD) mutations. However, the clinical efficacy of these targeted therapies is often hampered by the emergence of resistance. A growing body of evidence points to the pivotal role of the PIM family of serine/threonine kinases as key mediators of this resistance. Upregulation and activation of PIM kinases can bypass FLT3 inhibition, promoting cell survival and proliferation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning PIM kinase-mediated resistance to FLT3 inhibitors, offering a comprehensive resource for researchers and drug development professionals in the field of oncology. We will delve into the intricate signaling pathways, present key quantitative data from preclinical studies, and provide detailed experimental protocols for investigating this resistance mechanism.

Introduction: The Challenge of FLT3 Inhibitor Resistance

FLT3-ITD mutations are present in approximately 25-30% of AML cases and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation and survival of leukemic blasts. While FLT3

inhibitors have shown promise, their long-term effectiveness is limited by both primary and acquired resistance. Resistance mechanisms are multifaceted and can involve on-target secondary mutations in the FLT3 kinase domain or off-target activation of bypass signaling pathways. Among these, the PIM kinase signaling axis has emerged as a critical node of resistance.

The PIM Kinase Family: Key Players in Cell Survival and Proliferation

The PIM kinase family consists of three highly homologous serine/threonine kinases: PIM1, PIM2, and PIM3. They are constitutively active and their expression is regulated primarily at the transcriptional and translational levels. PIM kinases are downstream effectors of multiple signaling pathways, including the JAK/STAT and PI3K/AKT pathways, which are also activated by FLT3-ITD. They play a crucial role in promoting cell survival, proliferation, and resistance to apoptosis by phosphorylating a wide range of substrates, including pro-apoptotic proteins like BAD, and cell cycle regulators.

Molecular Mechanisms of PIM Kinase-Mediated FLT3 Inhibitor Resistance

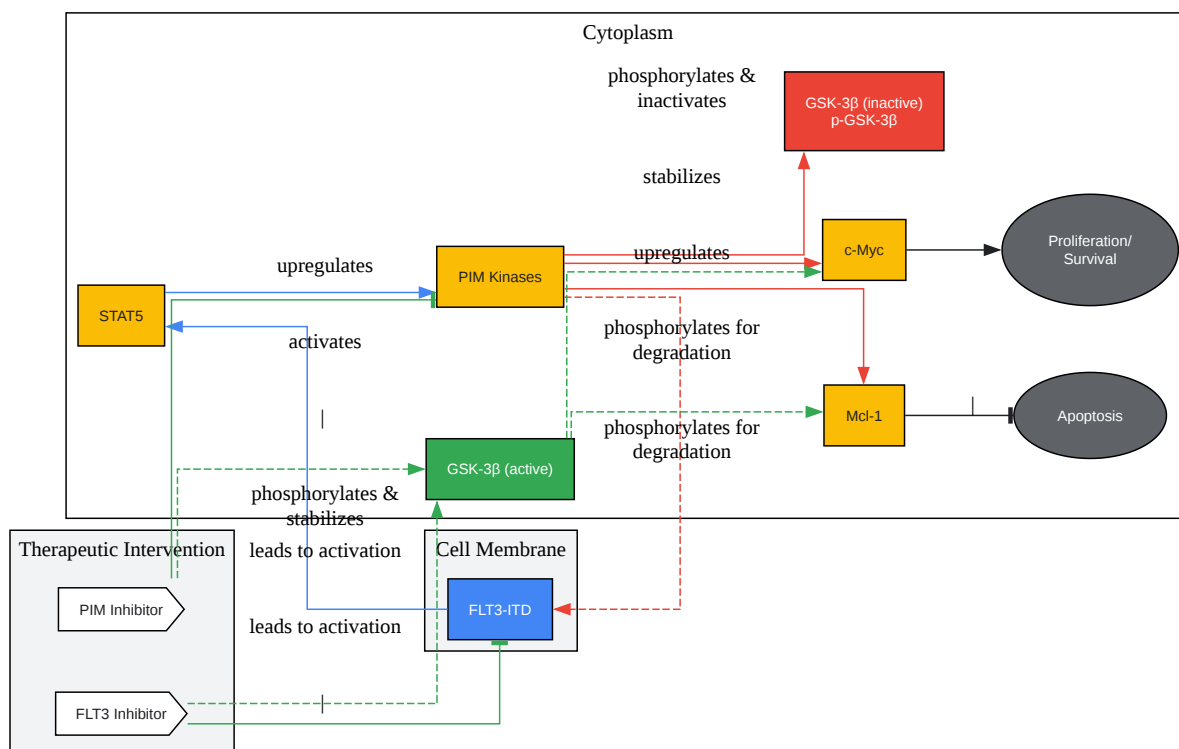
PIM kinases contribute to FLT3 inhibitor resistance through several interconnected mechanisms:

- **Upregulation in Resistant AML:** Studies have shown that PIM kinase expression is significantly elevated in AML patient samples at the time of relapse following FLT3 inhibitor therapy.^{[1][2][3]} This upregulation can be a direct consequence of FLT3-ITD signaling, often mediated by the transcription factor STAT5.^[4]
- **A Positive Feedback Loop:** PIM1 kinase can directly phosphorylate and stabilize the FLT3-ITD protein, creating a positive feedback loop that sustains FLT3 signaling even in the presence of inhibitors.^{[5][6][7][8]} This stabilization is thought to occur through the recruitment of chaperone proteins like HSP90.^{[7][8]}
- **Bypass Signaling and Anti-Apoptotic Effects:** PIM kinases can activate downstream signaling pathways that are parallel to or independent of direct FLT3 signaling. A key mechanism

involves the post-translational downregulation of the pro-apoptotic protein Mcl-1 and the oncogenic transcription factor c-Myc.^{[5][9]} Combination treatment with FLT3 and PIM inhibitors leads to increased proteasomal degradation of Mcl-1 and c-Myc, thereby promoting apoptosis.^{[5][9]}

- Activation of GSK-3 β : The combination of FLT3 and PIM inhibitors has been shown to activate glycogen synthase kinase-3 β (GSK-3 β).^{[5][9]} Activated GSK-3 β can then phosphorylate Mcl-1 and c-Myc, targeting them for degradation.^{[5][9]}

The intricate interplay of these signaling pathways is visualized in the diagram below.



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Caption: PIM kinase-mediated resistance to FLT3 inhibitors.

Quantitative Data on PIM Kinase Inhibition and FLT3 Inhibitor Synergy

The combination of PIM kinase inhibitors with FLT3 inhibitors has demonstrated synergistic cytotoxicity in various FLT3-ITD AML cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: IC50 Values of PIM and FLT3 Inhibitors in FLT3-ITD AML Cell Lines

Cell Line	PIM Inhibitor	IC50 (nM)	FLT3 Inhibitor	IC50 (nM)	Reference
MV4-11	AR00459339 (PIM1)	Not specified	AR00454200 (FLT3)	Not specified	[2]
MOLM-14	AR00459339 (PIM1)	Not specified	AR00454200 (FLT3)	Not specified	[2]
Ba/F3-ITD	AZD1208 (pan-PIM)	~1000	Quizartinib	1	[1]
Ba/F3-ITD	AZD1208 (pan-PIM)	~1000	Sorafenib	2.5	[1]
Ba/F3-ITD	AZD1208 (pan-PIM)	~1000	Crenolanib	20	[1]
Ba/F3-ITD	AZD1208 (pan-PIM)	~1000	Gilteritinib	15	[1]
MV4-11	MEN1703 (dual PIM/FLT3)	13.9	Gilteritinib	0.28	[6]
MOLM-13	MEN1703 (dual PIM/FLT3)	20.4	Gilteritinib	0.45	[6]
MOLM-14	MEN1703 (dual PIM/FLT3)	12.3	Gilteritinib	0.27	[6]

Table 2: Synergy of PIM and FLT3 Inhibitor Combinations in FLT3-ITD AML Cell Lines

Cell Line	PIM Inhibitor	FLT3 Inhibitor	Combination Index (CI)	Interpretation	Reference
Ba/F3-ITD	AZD1208 (1 μ M)	Quizartinib (1 nM)	0.5	Synergy	[1]
MV4-11	AZD1208 (1 μ M)	Quizartinib (1 nM)	0.1	Strong Synergy	[1]
MOLM-14	AZD1208 (1 μ M)	Quizartinib (1 nM)	0.3	Synergy	[1]
MV4-11	MEN1703	Gilteritinib	<1 (at higher conc.)	Mild Synergy	[6]
MOLM-13	MEN1703	Gilteritinib	<1 (at higher conc.)	Mild Synergy	[6]
MOLM-14	MEN1703	Gilteritinib	<1 (at higher conc.)	Mild Synergy	[6]
Primary AML (gilteritinib-naïve & -treated)	MEN1703	Gilteritinib	0.6 - 1.2	Moderate Synergy to Additive	[6]

Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols for Investigating PIM Kinase-Mediated Resistance

This section provides detailed methodologies for key experiments to study the role of PIM kinases in FLT3 inhibitor resistance.

Cell Viability and Synergy Assays

This protocol outlines the procedure for determining cell viability and assessing the synergistic effects of combining PIM and FLT3 inhibitors.



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Caption: Workflow for cell viability and synergy assays.

Protocol:

- Cell Seeding: Seed FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-14) in 96-well plates at a density of 1×10^5 cells/mL in a final volume of 100 μ L per well.[\[1\]](#)
- Drug Preparation: Prepare serial dilutions of the PIM inhibitor and FLT3 inhibitor in culture medium.
- Treatment: Treat cells with single agents at various concentrations and in combination. For combination studies, a checkerboard matrix of concentrations is recommended to robustly assess synergy. Include a vehicle-only control (e.g., DMSO).
- Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[\[1\]](#)[\[6\]](#)
- Viability Assessment: Add a cell viability reagent such as MTT, WST-1, or CellTiter-Glo® according to the manufacturer's instructions.
- Data Acquisition: Measure absorbance or luminescence using a plate reader.
- Data Analysis:
 - Calculate the half-maximal inhibitory concentration (IC₅₀) for each single agent using non-linear regression analysis (e.g., in GraphPad Prism).
 - Determine the combination index (CI) using software like CompuSyn to quantify synergy.
[\[1\]](#)[\[6\]](#)

Western Blotting for Signaling Pathway Analysis

This protocol describes how to perform Western blotting to analyze the phosphorylation status and expression levels of key proteins in the FLT3-PIM signaling axis.

Protocol:

- Cell Lysis: After treating cells with inhibitors for the desired time, harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE:** Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key antibodies include:
 - p-FLT3 (Tyr591), FLT3
 - p-STAT5 (Tyr694), STAT5
 - PIM1, PIM2
 - p-GSK-3β (Ser9), GSK-3β
 - c-Myc, Mcl-1
 - Cleaved PARP, Cleaved Caspase-3
 - β-actin or GAPDH (as a loading control)
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation for Protein-Protein Interaction

This protocol is for investigating the direct interaction between PIM kinases and FLT3.

Protocol:

- **Cell Lysis:** Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) containing protease and phosphatase inhibitors.
- **Pre-clearing:** Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
- **Immunoprecipitation:** Incubate the pre-cleared lysate with an antibody against either PIM1 or FLT3 overnight at 4°C with gentle rotation.^{[7][8]} An isotype-matched IgG should be used as a negative control.
- **Immune Complex Capture:** Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
- **Washing:** Wash the beads several times with lysis buffer to remove non-specific binding.
- **Elution and Western Blotting:** Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer and analyze the eluates by Western blotting using antibodies against the reciprocal protein (e.g., blot for FLT3 if PIM1 was immunoprecipitated).

Apoptosis Assay by Flow Cytometry

This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.

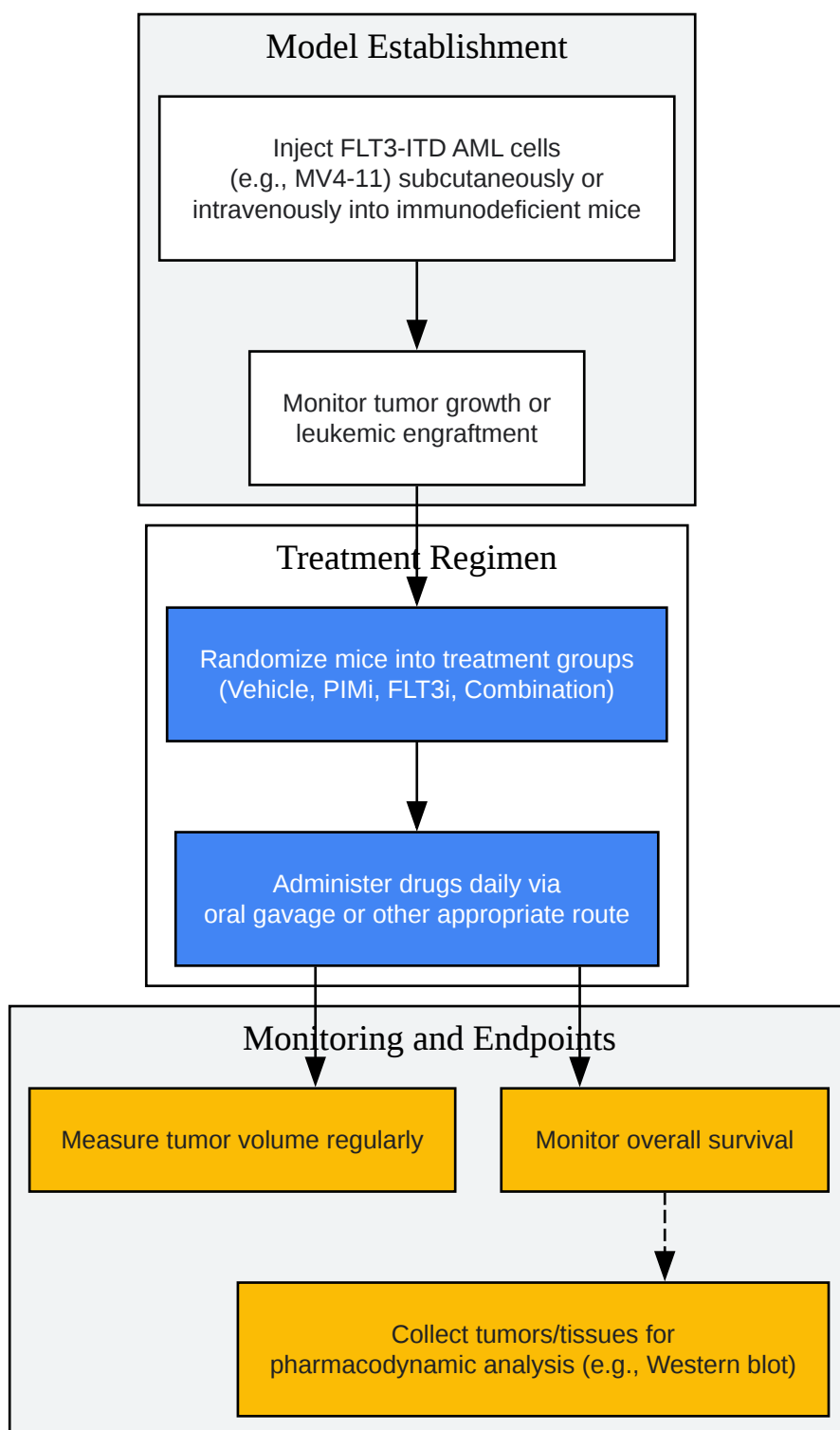
Protocol:

- **Cell Treatment and Harvesting:** Treat cells with inhibitors as required. Harvest both adherent and floating cells and wash with cold PBS.
- **Staining:** Resuspend the cells in 1X Annexin V binding buffer.^[10] Add FITC-conjugated Annexin V and PI to the cell suspension.
- **Incubation:** Incubate the cells for 15-20 minutes at room temperature in the dark.

- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
 - Live cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the efficacy of PIM and FLT3 inhibitor combinations in a mouse xenograft model of AML.



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Caption: Workflow for in vivo AML xenograft studies.

Protocol:

- Animal Model: Use immunodeficient mice (e.g., NSG or SCID).[11][12]
- Cell Implantation: Subcutaneously inject FLT3-ITD AML cells (e.g., 5-10 x 10⁶ MV4-11 cells) into the flank of the mice.[11] Alternatively, for a systemic model, inject cells intravenously.[12]
- Tumor Growth and Randomization: Once tumors are established or there is evidence of leukemic engraftment, randomize the mice into treatment groups: vehicle control, PIM inhibitor alone, FLT3 inhibitor alone, and the combination.
- Drug Administration: Administer the drugs at clinically relevant doses and schedules (e.g., daily oral gavage).
- Efficacy Assessment:
 - Measure tumor volume regularly with calipers.
 - Monitor animal body weight as an indicator of toxicity.
 - Record survival data.
- Pharmacodynamic Studies: At the end of the study, tumors can be excised for Western blot analysis to confirm target engagement.

Conclusion and Future Directions

The evidence strongly implicates PIM kinases as key drivers of resistance to FLT3 inhibitors in AML. The upregulation of PIM kinases provides a clear survival advantage to leukemic cells, enabling them to evade the cytotoxic effects of FLT3-targeted therapy. The synergistic effects observed with combined PIM and FLT3 inhibition in preclinical models highlight a promising therapeutic strategy to overcome this resistance.

Future research should focus on:

- Clinical evaluation: The translation of these preclinical findings into clinical trials is paramount. Several PIM inhibitors are currently in clinical development, and their

combination with approved FLT3 inhibitors warrants investigation in patients with relapsed/refractory FLT3-mutated AML.[5][9]

- Biomarker development: Identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy is crucial. This could include baseline PIM kinase expression levels or the presence of specific downstream signaling signatures.
- Novel therapeutic agents: The development of dual PIM/FLT3 inhibitors, such as MEN1703, represents an attractive approach to simultaneously target both kinases with a single molecule, potentially simplifying treatment regimens and improving efficacy.[6][13]

By continuing to unravel the complex interplay between PIM kinases and FLT3 signaling, the scientific community can pave the way for more durable and effective treatment strategies for patients with FLT3-mutated AML.

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References

1. Concurrent inhibition of Pim and FLT3 kinases enhances apoptosis of FLT3-ITD acute myeloid leukemia cells through increased Mcl-1 proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
2. A potential therapeutic target for FLT3-ITD AML: PIM1 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
3. Pim kinases modulate resistance to FLT3 tyrosine kinase inhibitors in FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
4. oncotarget.com [oncotarget.com]
5. Pim Kinase Inhibitors Increase Gilteritinib Cytotoxicity in FLT3-ITD Acute Myeloid Leukemia Through GSK-3 β Activation and c-Myc and Mcl-1 Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
6. The Dual PIM/FLT3 Inhibitor MEN1703 Combines Synergistically With Gilteritinib in FLT3-ITD-Mutant Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pim-1 Kinase Phosphorylates and Stabilizes 130 kDa FLT3 and Promotes Aberrant STAT5 Signaling in Acute Myeloid Leukemia with FLT3 Internal Tandem Duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pim-1 Kinase Phosphorylates and Stabilizes 130 kDa FLT3 and Promotes Aberrant STAT5 Signaling in Acute Myeloid Leukemia with FLT3 Internal Tandem Duplication | PLOS One [journals.plos.org]
- 9. Pim Kinase Inhibitors Increase Gilteritinib Cytotoxicity in FLT3-ITD Acute Myeloid Leukemia Through GSK-3 β Activation and c-Myc and Mcl-1 Proteasomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
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